Cas no 6498-81-3 (2-Propenoic acid,2-methyl-, 2-(1-aziridinyl)ethyl ester)

2-Propenoic acid,2-methyl-, 2-(1-aziridinyl)ethyl ester structure
6498-81-3 structure
Product Name:2-Propenoic acid,2-methyl-, 2-(1-aziridinyl)ethyl ester
CAS No:6498-81-3
MF:C8H13NO2
MW:155.194322347641
CID:503062
PubChem ID:80994
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, 2-(1-aziridinyl)ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-methyl-, 2-(1-aziridinyl)ethyl ester
    • 2-(1-AZIRIDINYL)-ETHYL METHACRYLATE
    • 2-(1-AZIRIDINYL)ETHYLMETHACRYLATE
    • 2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate
    • EINECS 229-379-2
    • DTXSID4064391
    • 2-(1-Aziridinyl)ethyl methacrylate
    • 2-(Aziridin-1-yl)ethyl methacrylate
    • SCHEMBL235038
    • 2(1-aziridinyl)ethyl methacrylate
    • 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester
    • NS00035770
    • 2-(N-Aziridinyl)ethyl methacrylate
    • AKOS006228844
    • 6498-81-3
    • 2-(1-AZIRIDINYL)-ETHYLMETHACRYLATE
    • FT-0745842
    • Inchi: 1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3
    • InChI Key: XEZCCHVCBAZAQD-UHFFFAOYSA-N
    • SMILES: O(C(C(=C)C)=O)CCN1CC1

Computed Properties

  • Exact Mass: 155.09500
  • Monoisotopic Mass: 155.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Density: 1.06
  • Boiling Point: 221.1°C at 760 mmHg
  • Flash Point: 88.1°C
  • Refractive Index: 1.485
  • PSA: 29.31000
  • LogP: 0.35920
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